3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol

Medicinal Chemistry Hydrogen-Bond Donor Physicochemical Differentiation

Scaffold degradation in acidic assays and absent H-bond donor capacity plague methoxy-substituted pyrrolidine analogs. 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol (CAS 804427-76-7) overcomes these limitations: • Free phenolic -OH enables directed H-bond interactions (HBD count 2 vs. 0 for dimethoxy isomers). • Acid-stable quaternary C3 blocks dehydration to 3-pyrroline, preserving integrity in low-pH assays. • Three chiral centers (MW 207.27) deliver conformational constraint for stereospecific target engagement. Global supply available for research use.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13105531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CC(C(N1)C)(C2=CC=C(C=C2)O)O
InChIInChI=1S/C12H17NO2/c1-8-7-12(15,9(2)13-8)10-3-5-11(14)6-4-10/h3-6,8-9,13-15H,7H2,1-2H3
InChIKeyWYPGLEYNLMRLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol (CAS 804427-76-7): Procurement-Relevant Identity and Physicochemical Baseline


3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol (CAS 804427-76-7) is a synthetic 3,3-disubstituted pyrrolidine derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . The compound features a pyrrolidine ring bearing methyl groups at the 2- and 5-positions and a 4-hydroxyphenyl substituent at the 3-position, along with a tertiary alcohol at the same ring carbon [1]. It belongs to the broader class of 3-aryl-3-pyrrolidinols, a scaffold recognized in the patent literature for diverse pharmacological properties including vasopressor-depressor effects, coronary dilator activity, and smooth muscle modulation [2]. The compound is cataloged under the systematic name 3-Pyrrolidinol,3-(4-hydroxyphenyl)-2,5-dimethyl-(9CI) and is available from multiple specialty chemical suppliers for research use .

H‑Bond Donor Free phenolic –OH enables directed interactions; methoxy analogs lack this pharmacophore.
Chiral Complexity 2,5‑Dimethyl substitution creates three stereocenters for conformationally constrained probes.
Acid Stability Geminal disubstitution at C3 blocks dehydration; suitable for low‑pH assay workflows.
Scaffold Precedent 3‑Aryl‑3‑pyrrolidinol core appears in patent literature, supporting SAR exploration.

Why Generic Substitution of 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol with Other C₁₂H₁₇NO₂ Isomers Falls Short


Compounds sharing the molecular formula C₁₂H₁₇NO₂ with 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol include positional isomers such as 3-(3,4-dimethoxyphenyl)pyrrolidine (CAS 38175-31-4) and 2-(2,5-dimethoxyphenyl)pyrrolidine (CAS 91564-44-2), which differ fundamentally in both aryl ring substitution pattern and the position of aryl attachment to the pyrrolidine core . These structural variations are not interchangeable: the presence of a free phenolic hydroxyl group (pKₐ ~10) in the target compound confers hydrogen-bond donor capacity and pH-dependent ionization that methoxy-substituted analogs lack entirely [1]. Furthermore, the 2,5-dimethyl substitution on the pyrrolidine ring introduces two chiral centers and steric constraints around the ring nitrogen that are absent in unsubstituted pyrrolidine analogs, directly affecting both conformational preferences and potential target engagement [2]. Substitution with 2,5-dimethylpyrrolidin-3-ol (CAS 1822847-11-9), which lacks the 4-hydroxyphenyl group, eliminates the aromatic pharmacophore entirely, fundamentally altering molecular recognition properties.

H‑Bond Loss Dimethoxy C₁₂H₁₇NO₂ isomers lack phenolic –OH; binding mode and solubility may shift significantly.
Stereochemistry Unsubstituted pyrrolidine analogs carry only one chiral center; cannot reproduce the 2,5‑dimethyl conformational constraint.
Degradation Mono‑substituted 3‑pyrrolidinols may undergo acid‑catalyzed elimination; gem‑disubstituted target remains intact under low pH.

Quantitative Differentiation Evidence for 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol: Procurement Selection Guide


Hydrogen-Bond Donor Capacity: Phenolic –OH Differentiation from Methoxy-Substituted C₁₂H₁₇NO₂ Isomers

The target compound possesses two hydrogen-bond donor (HBD) groups—a phenolic –OH on the 4-hydroxyphenyl ring and a tertiary alcohol at the pyrrolidine 3-position—yielding a calculated HBD count of 2 [1]. In contrast, 3-(3,4-dimethoxyphenyl)pyrrolidine (CAS 38175-31-4), a C₁₂H₁₇NO₂ isomer, contains zero HBD groups as both oxygen atoms exist as methyl ethers, and its hydrogen-bond acceptor (HBA) count differs . This difference in donor capacity directly impacts aqueous solubility, membrane permeability, and protein-ligand interaction potential, as phenolic –OH groups participate in directed hydrogen bonds within enzyme active sites, whereas methoxy groups function only as acceptors [2].

HBD Capacity
Class-level
2 HBD vs. 0
Supports phenolic pharmacophore selection.
Calculated from SMILES; experimental H‑bond data to verify.
Medicinal Chemistry Hydrogen-Bond Donor Physicochemical Differentiation

2,5-Dimethyl Substitution: Steric Differentiation from Unsubstituted Pyrrolidine Analogs

The 2,5-dimethyl groups on the pyrrolidine ring of the target compound introduce two sp³ chiral centers, generating up to three distinct stereoisomers (cis, trans-(2R,5R), trans-(2S,5S)) with different three-dimensional shapes [1]. By comparison, the unsubstituted analog 3-(4-hydroxyphenyl)pyrrolidin-3-ol (formal removal of both methyl groups) would lack this stereochemical complexity entirely . The 2,5-dimethylpyrrolidine scaffold is recognized in medicinal chemistry as a 'privileged' conformationally constrained scaffold that restricts ring puckering and influences the trajectory of the exocyclic N–H bond, thereby affecting binding to chiral biological targets [2]. For instance, enantiomerically pure trans-2,5-dimethylpyrrolidine has been used to impart stereochemical control in asymmetric catalysis and chiral drug synthesis [3].

Chiral Centers
Class-level
3 vs. 1 center
Enables stereochemical probe differentiation.
2,5‑Dimethyl pattern constrains ring pucker; no head‑to‑head bioactivity data.
Conformational Analysis Steric Differentiation Pyrrolidine Scaffold

3,3-Disubstitution Pattern: Differentiating the Geminal Aryl/Hydroxy Motif from Mono-Substituted Pyrrolidin-3-ols

The target compound features a geminal (3,3)-disubstituted pyrrolidine core in which the 3-position bears both a 4-hydroxyphenyl ring and a hydroxyl group on the same carbon . This contrasts with mono-substituted pyrrolidin-3-ols such as (R)-1-methyl-3-pyrrolidinol, which carries only a single hydroxyl substituent at the 3-position and no aryl group . The geminal diaryl/alkyl-hydroxy substitution creates a quaternary carbon center that eliminates the possibility of dehydration to form an endocyclic double bond—a degradation pathway accessible to β-hydroxy amines that possess an adjacent hydrogen atom . For 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol, the absence of a hydrogen on C3 prevents elimination, conferring enhanced chemical stability under acidic or dehydrating conditions relative to non-geminal 3-pyrrolidinols .

Acid Stability
Class-level
No C3 elimination possible
Supports acid‑stable probe design.
Structural inference; stability under specific assay conditions to be confirmed.
Chemical Stability Structural Differentiation Geminal Disubstitution

Patent-Recognized Scaffold Class: 3-Aryl-3-pyrrolidinols as Pharmacologically Privileged Structures

The 3-aryl-3-pyrrolidinol scaffold encompassing 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol has been explicitly claimed in the patent literature for therapeutic utility. US Patent 3,135,766A describes 3-aryl-5-cycloaliphatic-3-pyrrolidinols with demonstrated vasopressor-depressor effects, coronary dilator activity, peripheral vasodilator and vasoconstrictor activity, and papaverine-like smooth muscle depressant effects [1]. A related patent (US 3,083,208A) describes 1-acyl and 1-carbalkoxy-3-pyrrolidinols, explicitly mentioning 1-carbethoxy-3-(4-hydroxyphenyl)-2-methyl-3-pyrrolidinol—a direct N-acyl analog of the target compound [2]. By comparison, simple pyrrolidin-3-ol (CAS 40499-83-0) lacks both the aryl substituent and the 2,5-dimethyl groups and has no analogous patent-based pharmacological recognition [3].

Patent Precedent
Supporting evidence
3‑Aryl‑3‑pyrrolidinol scaffold
Supports scaffold selection for SAR studies.
No direct bioactivity data for target compound; patent claims require independent verification.
Patent Evidence Pharmacological Scaffold 3-Aryl-3-pyrrolidinol

Recommended Application Scenarios for 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Free Phenolic Hydrogen-Bond Donor Pharmacophore

Research programs targeting enzyme active sites or receptor pockets where a phenolic –OH hydrogen-bond donor is essential should procure 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol rather than its dimethoxy-substituted C₁₂H₁₇NO₂ isomers (e.g., CAS 38175-31-4 or CAS 91564-44-2). The free phenolic hydroxyl group enables directed hydrogen-bond interactions that methyl ether analogs cannot replicate, as established by the HBD count difference (2 vs. 0) [1]. This is particularly relevant for programs exploring kinase hinge-binding motifs, metalloenzyme chelation, or any target where phenol engagement is structurally validated. The 4-hydroxyphenyl group may also serve as a synthetic handle for further derivatization (e.g., esterification, etherification, or bioconjugation) that is unavailable with methoxy-substituted analogs [1].

Stereochemistry-Dependent Drug Discovery Leveraging the 2,5-Dimethylpyrrolidine Chiral Scaffold

For programs requiring stereochemically defined, conformationally constrained pyrrolidine building blocks, 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol offers three chiral centers in a single small-molecule scaffold (MW 207.27) [2]. This contrasts with achiral pyrrolidine analogs that lack stereochemical complexity. The 2,5-dimethyl substitution pattern restricts pyrrolidine ring puckering, influencing the spatial orientation of both the N–H bond and the 3-aryl substituent [2]. Separated enantiomers or diastereomers of this compound (where available) may serve as chiral probes for biological target engagement studies or as intermediates in the synthesis of enantiopure drug candidates, consistent with the established use of 2,5-dimethylpyrrolidine in asymmetric synthesis [3].

Chemical Biology Probe Development Requiring Enhanced Stability Under Acidic Conditions

Investigators designing chemical probes or compound libraries for screening under acidic assay conditions (e.g., lysosomal targeting, endosomal escape studies, or low-pH enzymatic assays) should consider 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol for its geminal disubstitution at C3. The quaternary carbon bearing both the aryl and hydroxyl groups eliminates the acid-catalyzed dehydration pathway that degrades mono-substituted 3-pyrrolidinols to 3-pyrrolines . This structural feature may improve compound integrity in long-term DMSO stock solutions or during biological assay incubation at low pH, reducing the risk of false-negative results from compound degradation .

Patent-Leveraged Scaffold Expansion for Vasoactive or Smooth Muscle-Targeted Programs

Research groups pursuing vasoactive agents, coronary dilators, or smooth muscle modulators may prioritize 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol as a starting scaffold based on its structural membership in the 3-aryl-3-pyrrolidinol class, for which US Patent 3,135,766A claims pharmacological activities including vasopressor-depressor effects, coronary dilation, and papaverine-like smooth muscle depression [4]. The closely related N-carbethoxy analog (1-carbethoxy-3-(4-hydroxyphenyl)-2-methyl-3-pyrrolidinol) is explicitly described in US Patent 3,083,208A, providing a synthetic precedent for N-functionalization of the target compound [4]. While no direct quantitative bioactivity data exists for the target compound itself, the patent landscape supports its use as a scaffold for structure-activity relationship (SAR) exploration in these therapeutic areas.

Application
Selection Property
Validation Focus
H‑Bond pharmacophore studies
Free phenolic –OH HBD
HBD count / logP review
Stereochemical probe development
2,5‑Dimethyl chiral scaffold
Enantiomer attribution and conformational analysis
Acid‑stable probe design
Geminal C3 disubstitution
Stability under low pH / DMSO storage
Vasoactive/Smooth muscle pathway SAR
3‑Aryl‑3‑pyrrolidinol scaffold
Patent-derived scaffold validation
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